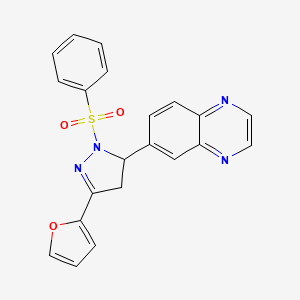![molecular formula C21H19N3O6S B2380910 3-carbamoil-2-(2-oxo-2H-cromen-3-carboxamido)-4,5-dihidrotieno[2,3-c]piridina-6(7H)-carboxilato de etilo CAS No. 864925-79-1](/img/structure/B2380910.png)
3-carbamoil-2-(2-oxo-2H-cromen-3-carboxamido)-4,5-dihidrotieno[2,3-c]piridina-6(7H)-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that features a unique combination of functional groups, including a carbamoyl group, an oxochromene moiety, and a thieno[2,3-c]pyridine ring system
Aplicaciones Científicas De Investigación
Propiedades anticancerígenas
3-carbamoil-2-(2-oxo-2H-cromen-3-carboxamido)-4,5-dihidrotieno[2,3-c]piridina-6(7H)-carboxilato de etilo (llamémoslo ECTP para abreviar) ha demostrado ser prometedor en la inhibición de comportamientos malignos en el cáncer de pulmón de células no pequeñas (CPNP). Los investigadores han investigado su impacto en las líneas celulares de CPNP y en modelos de ratones desnudos con xenotrasplantes . Los hallazgos clave incluyen:
Síntesis en un solo paso de 2-oxo-2H-cromen-3-carbonitrilos
ECTP es un derivado de la 2-oxo-2H-cromen-3-carboxamida, que puede sintetizarse mediante una reacción en un solo paso . Esta ruta sintética es valiosa para crear compuestos relacionados con posibles aplicaciones.
Síntesis verde de 2-oxo-2H-cromen-3-carbonitrilos
Otro aspecto interesante es la síntesis verde de 2-oxo-2H-cromen-3-carbonitrilos. Estos compuestos se obtienen haciendo reaccionar 2-hidroxibenzaldehídos o 2-hidroxiacetofenonas con cianoacetato de etilo bajo ultrasonido de doble frecuencia . Estos métodos ecológicos están ganando atención en la síntesis orgánica.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thieno[2,3-c]pyridine core, followed by the introduction of the carbamoyl and oxochromene groups through selective functionalization reactions. Key steps may include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative under acidic or basic conditions.
Introduction of the Carbamoyl Group: This step often involves the reaction of the thieno[2,3-c]pyridine intermediate with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxochromene Moiety: This can be accomplished through a coupling reaction with a chromene derivative, using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or oxochromene moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DMAP
Bases: Triethylamine, sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction
Propiedades
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-15(10-24)31-19(16(12)17(22)25)23-18(26)13-9-11-5-3-4-6-14(11)30-20(13)27/h3-6,9H,2,7-8,10H2,1H3,(H2,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIVBPVVTLASAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)



![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)


![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)


